![molecular formula C10H18N4O B1519577 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1021286-86-1](/img/structure/B1519577.png)
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Overview
Description
“1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Synthesis Analysis
Oxadiazoles, including “1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine”, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Oxadiazoles, including the 1,2,4-oxadiazole moiety, have been explored for their potential as anticancer agents. They can act as pharmacophores or linkers in drug molecules, influencing the activity and specificity of the drugs . The presence of a piperazine group, as in “1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine”, may further modulate the biological activity, potentially leading to novel anticancer therapies.
Vasodilators for Cardiovascular Diseases
Compounds with an oxadiazole structure have been studied for their vasodilatory effects, which can be beneficial in treating cardiovascular diseases . The structural features of oxadiazoles allow them to interact with vascular smooth muscle receptors, causing relaxation and dilation of blood vessels.
Anticonvulsant Applications
The oxadiazole ring system has been incorporated into molecules with anticonvulsant properties . These compounds can modulate neurotransmitter release or receptor activity in the central nervous system, thereby preventing or reducing the frequency of seizures.
Antidiabetic Activity
Some oxadiazole derivatives have shown promise as antidiabetic agents. For example, certain compounds have demonstrated the ability to reduce glucose levels, potentially offering a new approach to diabetes management .
High-Energy Materials
Oxadiazoles can serve as high-energy core structures due to their favorable oxygen balance and positive heat of formation. This makes them suitable for applications in energetic materials, such as propellants and explosives .
Pharmaceutical Linkers
The oxadiazole core, particularly the 1,2,4-oxadiazole, is a valuable motif in drug discovery. It can function as an amide- or ester-like linker in the design of bioactive compounds, influencing the pharmacokinetic and pharmacodynamic properties of the drugs .
Each of these applications leverages the unique chemical properties of oxadiazoles and their derivatives. The incorporation of additional functional groups, such as the piperazine ring in “1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine”, can further enhance these properties, leading to innovative solutions in various fields of scientific research. The compound’s potential as a precursor in organic synthesis also opens up possibilities for creating new molecules with tailored properties for specific applications .
Future Directions
Oxadiazoles, including “1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine”, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions for this compound could involve further exploration of its potential applications in various fields.
properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8(2)10-12-9(15-13-10)7-14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYZSNKLDXAWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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